ethyl 4-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a triazole ring, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine moiety, and finally, the esterification to form the benzoate ester. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
ETHYL 4-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting diseases with unmet medical needs.
Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecule. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Pyridine-containing compounds: Similar compounds include pyridoxine (vitamin B6) and nicotinamide (vitamin B3), which are essential nutrients.
Uniqueness
The uniqueness of ETHYL 4-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its combination of a triazole ring, a pyridine ring, and a benzoate ester, which provides a unique set of chemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H21N5O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N5O3S/c1-3-12-26-19(16-6-5-11-22-13-16)24-25-21(26)30-14-18(27)23-17-9-7-15(8-10-17)20(28)29-4-2/h3,5-11,13H,1,4,12,14H2,2H3,(H,23,27) |
InChI Key |
VMIPZCOHVYCYJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Origin of Product |
United States |
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